7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products . This compound is typically used in research settings and has applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multiple steps. One common method includes the nitration of 7-methoxy-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt . The nitration reaction typically requires a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid . The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the nitration process and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to the modulation of enzyme activities and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitro group, leading to different properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities . The combination of these functional groups allows for diverse applications in research and potential therapeutic uses .
Properties
IUPAC Name |
7-methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-10-5-8-6-11-3-2-7(8)4-9(10)12(13)14;/h4-5,11H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQVGPQFZJNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.